molecular formula C6H12N4O B2838315 2-azido-N-(propan-2-yl)propanamide CAS No. 1033115-49-9

2-azido-N-(propan-2-yl)propanamide

Cat. No.: B2838315
CAS No.: 1033115-49-9
M. Wt: 156.189
InChI Key: CKTSUMVBXUGSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-N-(propan-2-yl)propanamide typically involves the reaction of an appropriate amide with sodium azide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the azido group .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-azido-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-azido-N-(propan-2-yl)propanamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-azido-N-(propan-2-yl)propanamide involves its ability to undergo various chemical reactions, which can be exploited for specific applications. For example, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it valuable in the synthesis of complex molecules and materials .

Comparison with Similar Compounds

Similar Compounds

  • 2-azidoacetamide
  • 2-azido-N-methylpropanamide
  • 2-azido-N-ethylpropanamide

Comparison

2-azido-N-(propan-2-yl)propanamide is unique due to its specific structural features, such as the presence of an isopropyl group, which can influence its reactivity and interactions compared to other azido compounds. This uniqueness makes it particularly valuable in certain synthetic and research applications .

Biological Activity

2-Azido-N-(propan-2-yl)propanamide is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key results.

Chemical Structure and Properties

The molecular formula for this compound is C5H10N4OC_5H_{10}N_4O. The compound features an azide functional group, which is known for its reactivity and potential applications in bioorthogonal chemistry.

The biological activity of this compound is primarily attributed to its azide group, which can participate in various chemical reactions, including cycloadditions and nucleophilic substitutions. These reactions enable the compound to interact with biological macromolecules, potentially leading to therapeutic effects or toxicity.

Antimicrobial Activity

Recent studies have indicated that compounds with azide functionalities exhibit antimicrobial properties. For instance, a study demonstrated that azido derivatives showed significant inhibition against several bacterial strains, suggesting a potential application in developing new antimicrobial agents.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines revealed varying degrees of cytotoxicity, which were influenced by concentration and exposure time.

Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

Case Study 1: Antiviral Activity

A recent investigation focused on the antiviral properties of azido compounds, including this compound. The study reported that treatment with this compound significantly reduced viral replication in cell cultures infected with influenza virus.

Case Study 2: Anti-cancer Potential

Another study explored the anti-cancer effects of azide-containing compounds. The results indicated that treatment with this compound led to apoptosis in cancer cell lines through the activation of caspase pathways.

Properties

IUPAC Name

2-azido-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O/c1-4(2)8-6(11)5(3)9-10-7/h4-5H,1-3H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTSUMVBXUGSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 14.3 g sample of (R)-ethyl-2-azidopropionate was taken up in 50 mL of isopropylamine and allowed to stand for 24 hours. After stripping excess amine, 14.8 g of pure N-isopropyl-2-azidopropionamide was obtained. The amide thus obtained, 3.12 g, was stirred with 5.0 g of Raney nickel catalyst in 40 mL of isopropanol until nitrogen evolution ceased. The solution was filtered and concentrated in vacuo at 40° C. to give 2.5 g of crude N-isopropyl-D-alanine amide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.